Methyl-4-Aminocinnamat

Übersicht

Beschreibung

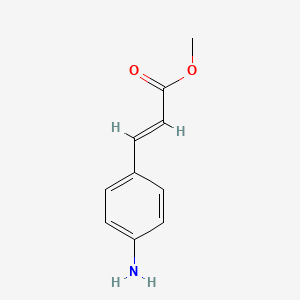

(E)-Methyl 3-(4-aminophenyl)acrylate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (E)-Methyl 3-(4-aminophenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-Methyl 3-(4-aminophenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Elektroorganische Synthese

Eine Anwendung von Methyl-4-Aminocinnamat liegt in der elektroorganischen Synthese. Eine Studie beschreibt einen elektroorganischen Prozess, der eine Zwei-Elektroden-Anordnung verwendet, um Arylhalogenid- und Olefinsubstrate elektrochemisch zu aktivieren, was zur Bildung von Methylcinnamatderivaten führt .

Selbstheilende Elastomere

this compound wurde bei der Herstellung von selbstheilenden Elastomeren verwendet. Durch die Einführung von Ethyl-4-Aminocinnamat in Polyphosphazene haben Forscher ein neuartiges Elastomer geschaffen, das sich durch reversible photochemische [2+2]-Cycloaddition selbst heilen kann .

Enzymatische Aminolyse

Die Verbindung wurde auf ihre Rolle bei der enzymatischen Aminolyse von Cinnamatderivaten unter kontinuierlichen Mikroreaktoren untersucht. Dieser Prozess ist für die effiziente Synthese von Cinnamamiden aus Methylcinnamatderivaten von Bedeutung .

Aktivitäten gegen rheumatoide Arthritis

Es wurden Untersuchungen zur Synthese von 3-(4-Aminophenyl)-Cumarinderivaten durchgeführt, die this compound enthalten, mit dem Ziel, potenzielle Aktivitäten gegen rheumatoide Arthritis zu erforschen .

Sensoranwendungen

this compound kann auch in Sensoranwendungen eingesetzt werden. Boronsäuren, die aus solchen Verbindungen gewonnen werden können, wurden in voltammetrischen Techniken zur Detektion verschiedener Zucker eingesetzt .

Polymerdisperse Flüssigkristalle

Eine weitere Anwendung liegt in der Modifizierung von polymerdispersen Flüssigkristallen. Die Verbindung wurde als Modifikator verwendet, um die Dispersion von Ton in Flüssigkristallen zu verbessern, was sich auf die Viskosität und die Ansprechzeit auswirkt .

Biologische Aktivität

(E)-Methyl 3-(4-aminophenyl)acrylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C11H13NO2

CAS Number : 65198-02-9

Molecular Weight : 191.23 g/mol

The compound features an acrylate moiety, which is known for its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis

The synthesis of (E)-Methyl 3-(4-aminophenyl)acrylate typically involves the reaction of methyl acrylate with 4-aminobenzaldehyde under controlled conditions. The process can be optimized through various reaction parameters such as temperature, solvent choice, and catalysts to enhance yield and purity.

Antiparasitic Activity

Recent studies have indicated that (E)-Methyl 3-(4-aminophenyl)acrylate exhibits significant antiparasitic properties. A study by Bokosi et al. (2021) evaluated a series of compounds including this acrylate derivative against Plasmodium falciparum, the causative agent of malaria, and Trypanosoma brucei, responsible for sleeping sickness. The results highlighted that certain derivatives displayed promising IC50 values:

| Compound | Target | IC50 (µM) |

|---|---|---|

| (E)-Methyl 3-(4-aminophenyl)acrylate | P. falciparum | 1.4 |

| (E)-Methyl 3-(4-aminophenyl)acrylate | T. brucei | 10.4 |

These findings suggest that modifications to the structure can enhance biological activity, indicating potential for drug development.

Cytotoxicity and Selectivity

In vitro assays have shown that while (E)-Methyl 3-(4-aminophenyl)acrylate has effective antiparasitic activity, it maintains a favorable safety profile with low cytotoxicity against human cancer cell lines such as HeLa cells. This selectivity is crucial for therapeutic applications as it minimizes adverse effects on human cells while targeting pathogens.

The mechanism underlying the biological activity of (E)-Methyl 3-(4-aminophenyl)acrylate is not fully elucidated but is believed to involve interference with key metabolic pathways in parasites. The acrylate group may facilitate binding to specific enzymes or receptors critical for parasite survival.

Case Studies and Research Findings

- Antimalarial Screening : A comprehensive study conducted by researchers demonstrated that derivatives of (E)-Methyl 3-(4-aminophenyl)acrylate were subjected to high-throughput screening against various strains of P. falciparum. The results confirmed its potential as a lead compound for further development in antimalarial therapies .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that substitution patterns on the phenyl ring significantly affect biological activity. For instance, introducing electron-withdrawing groups enhanced potency against both P. falciparum and T. brucei .

Eigenschaften

IUPAC Name |

methyl (E)-3-(4-aminophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,11H2,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVLKRMLVXUWQE-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65198-02-9 | |

| Record name | Methyl p-aminocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065198029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl p-aminocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.